molecular formula C18H36O4 B14263470 7,10-Dihydroxyoctadecanoic acid CAS No. 141446-68-6

7,10-Dihydroxyoctadecanoic acid

Cat. No.: B14263470
CAS No.: 141446-68-6
M. Wt: 316.5 g/mol
InChI Key: VBWCAPTXMJNYAJ-UHFFFAOYSA-N
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Description

7,10-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid. It is characterized by the presence of two hydroxyl groups located at the 7th and 10th carbon atoms of the octadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,10-Dihydroxyoctadecanoic acid can be synthesized through the bioconversion of oleic acid using specific bacterial strains such as PR3. The bioconversion process involves the hydroxylation of oleic acid, followed by hydrogenation with hydrazine hydrate under air in an ethanolic solution . The absolute configuration of the resulting compound is determined using circular dichroism.

Industrial Production Methods: The industrial production of this compound typically involves the use of bioconversion techniques. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated fatty acid. The process can be scaled up for industrial applications, ensuring a consistent and high-yield production .

Chemical Reactions Analysis

Types of Reactions: 7,10-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrazine hydrate in an ethanolic solution.

    Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated fatty acids .

Scientific Research Applications

7,10-Dihydroxyoctadecanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,10-Dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 7th and 10th positions allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 9,10-Dihydroxyoctadecanoic acid
  • 7,10-Dihydroxy-8(E)-octadecenoic acid
  • 9,10-Dihydroxystearic acid

Comparison: 7,10-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at different positions, leading to variations in reactivity and applications .

Properties

CAS No.

141446-68-6

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

7,10-dihydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)

InChI Key

VBWCAPTXMJNYAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC(CCCCCC(=O)O)O)O

Origin of Product

United States

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